Carboxamide Confers a Single Hydrogen-Bond Donor Absent in 4-Methyl and 4-Unsubstituted Piperidine Analogs
The primary carboxamide substituent at the piperidine 4-position provides exactly one hydrogen-bond donor (the –NH₂ group). In contrast, the 4-methylpiperidine analog (CAS 409357-59-1) and the 4-unsubstituted piperidine analog (CAS unknown, C₁₃H₁₈BrNO₂S) both have a hydrogen-bond donor count of zero [1]. This difference is critical because Lipinski's rule-of-five requires at least one HBD for oral bioavailability considerations, and HBD count directly affects aqueous solubility and hydrogen-bonding capacity with biological targets.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (primary carboxamide –NH₂) |
| Comparator Or Baseline | 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine: 0 HBD [1]; 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]piperidine (unsubstituted at C4): 0 HBD |
| Quantified Difference | 1 vs. 0 (absolute difference of 1 HBD unit) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for the 4-methyl analog; inferred from structure for the 4-unsubstituted analog. |
Why This Matters
A non-zero HBD count is a gatekeeper for oral drug-likeness under Lipinski's rule-of-five; the target compound passes this filter while its des-carboxamide analogs do not, directly impacting screening cascade progression [2].
- [1] PubChem. Computed Properties for 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine (CID 801480). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/801480 (accessed 2026-04-28). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
